molecular formula C22H21N5O2 B2755593 N-(4-(dimethylamino)phenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921574-86-9

N-(4-(dimethylamino)phenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2755593
CAS No.: 921574-86-9
M. Wt: 387.443
InChI Key: OAYVDFGXTINXCP-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-c]pyridine derivative featuring a carboxamide group at position 7, a methyl substituent at position 5, and a phenyl group at position 2. The 4-(dimethylamino)phenyl moiety on the carboxamide distinguishes it from structurally related analogs.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-25(2)16-11-9-15(10-12-16)23-21(28)18-13-26(3)14-19-20(18)24-27(22(19)29)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYVDFGXTINXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, targeting various bacterial and fungal strains.
  • Antiviral Properties : Studies suggest that it may inhibit viral replication, making it a candidate for antiviral drug development.
  • Anticancer Effects : Preliminary investigations have indicated that it can induce apoptosis in cancer cell lines, such as K562 and MCF-7 cells. This suggests its potential role in cancer therapy.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the anti-proliferative effects of related pyrazolo compounds against cancer cell lines (K562, MV4-11, MCF-7). The results indicated significant inhibition of cell proliferation and induction of apoptosis in K562 cells due to structural modifications at the 7-position of the pyrazolo ring .
  • Antimicrobial Studies :
    • Investigations into the antimicrobial properties revealed that certain derivatives of pyrazolo compounds exhibited potent activity against resistant bacterial strains. These findings support the development of new antibiotics based on this scaffold .
  • Drug Development :
    • The compound's mechanism of action involves interaction with specific biological targets within microbial cells or cancer cells. This interaction can lead to disruption of essential cellular processes, making it a promising candidate for further drug development .

Summary Table of Applications

ApplicationDescription
Antimicrobial ActivityEffective against various bacterial and fungal strains; potential for new antibiotic development.
Antiviral PropertiesInhibits viral replication; suitable for antiviral drug research.
Anticancer EffectsInduces apoptosis in cancer cell lines; potential use in cancer therapy.
Synthesis MethodsMulti-step organic reactions including cyclization and functionalization for enhanced activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
N-(4-(dimethylamino)phenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (Target) 4-(dimethylamino)phenyl (carboxamide), methyl (position 5), phenyl (position 2) C₂₃H₂₃N₅O₂ 409.47 Enhanced solubility due to dimethylamino group; potential kinase inhibition
Ethyl 5-(4-nitrophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate 4-nitrophenylamino, ethyl ester (position 7) C₂₂H₁₉N₅O₅ 433.42 Lower solubility (nitro group); moderate yield (25%); red crystalline form
N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 4-methylphenyl (carboxamide), propyl (position 5), phenyl (position 2) C₂₃H₂₄N₄O₂ 388.47 Hydrophobic propyl chain may enhance membrane permeability
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide 2-methoxyethyl (carboxamide), propyl (position 5), phenyl (position 2) C₁₉H₂₂N₄O₃ 354.40 Methoxyethyl group improves aqueous solubility; reduced steric bulk

Structural and Functional Insights:

Carboxamide vs. Ester Groups : The target compound’s carboxamide group (vs. the ethyl ester in ) likely enhances binding affinity to biological targets via hydrogen bonding. The ethyl ester analog in showed lower solubility, attributed to the nitro group’s electron-withdrawing effects.

Alkyl Chains: Propyl or methyl substituents at position 5 (as in ) influence lipophilicity and pharmacokinetics. The target’s methyl group balances hydrophobicity and steric effects.

Synthetic Challenges: The ethyl ester analog was synthesized in only 25% yield, suggesting that electron-deficient arylhydrazines (e.g., 4-nitrophenylhydrazine) may complicate cyclization. The target compound’s dimethylamino group likely improves reaction efficiency due to reduced steric hindrance.

Research Findings:

  • Crystallography : Derivatives like the ethyl ester compound form red crystals, indicating planar aromatic systems suitable for X-ray analysis (methods likely involving SHELX or ORTEP ).
  • Biological Activity: While direct data for the target compound is sparse, analogs with carboxamide groups (e.g., ) show promise in targeting ATP-binding pockets of kinases. The dimethylamino group may mimic natural ligands, enhancing selectivity .

Preparation Methods

Precursor Synthesis

The synthesis begins with 3-amino-4-methylpyridine, which undergoes diazotization followed by cyclocondensation with ethyl acetoacetate in acetic acid under reflux conditions. This step yields a dihydropyridone intermediate, which is subsequently treated with phosphorus oxychloride (POCl₃) to activate the ring for nucleophilic substitution. The use of POCl₃ facilitates the formation of a chlorinated intermediate, critical for downstream functionalization.

Key reaction conditions :

  • Solvent: Acetic acid (reflux, 8–12 h)
  • Reagents: Ethyl acetoacetate (1.2 equiv), POCl₃ (3.0 equiv)
  • Yield: 88–94%

Introduction of Substituents: 5-Methyl and 2-Phenyl Groups

Alkylation at Position 2

The 2-phenyl group is introduced via nucleophilic aromatic substitution. The chlorinated intermediate from Step 1.1 is reacted with phenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. This Grignard reaction proceeds with high regioselectivity due to the electron-deficient nature of the chlorinated pyridine ring.

Optimized parameters :

  • Temperature: −78°C to 25°C (slow warming over 4 h)
  • Solvent: THF
  • Yield: 85–90%

Methylation at Position 5

The 5-methyl group is installed via a palladium-catalyzed cross-coupling reaction. Using a Suzuki-Miyaura protocol, the intermediate is treated with methylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate in a dioxane/water mixture.

Critical conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2.0 equiv)
  • Temperature: 90°C (12 h)
  • Yield: 78–82%

Oxidation to Form the 3-Oxo Group

The 3-oxo functionality is introduced through oxidation of a secondary alcohol intermediate. The dihydro-2H-pyrazolo[4,3-c]pyridine derivative is treated with Jones reagent (CrO₃ in H₂SO₄) at 0°C, followed by quenching with sodium bicarbonate. Alternative oxidants such as pyridinium chlorochromate (PCC) in dichloromethane may also be employed for milder conditions.

Comparative oxidation methods :

Oxidant Solvent Temperature Yield (%)
Jones reagent H₂O/Acetone 0°C 75
PCC CH₂Cl₂ 25°C 68

Carboxamide Formation at Position 7

Carboxylic Acid Activation

The 7-carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. The reaction is monitored via TLC until complete consumption of the starting material.

Conditions :

  • Reagent: SOCl₂ (5.0 equiv)
  • Solvent: CH₂Cl₂ (reflux, 4 h)
  • Yield: 95%

Coupling with 4-(Dimethylamino)Aniline

The acid chloride is reacted with 4-(dimethylamino)aniline in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in anhydrous dichloromethane at 0°C to room temperature.

Optimized procedure :

  • Solvent: CH₂Cl₂
  • Base: Et₃N (3.0 equiv)
  • Temperature: 0°C → 25°C (12 h)
  • Yield: 72–78%

Purification and Characterization

Purification

The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Recrystallization from ethanol/water (9:1) affords the final compound as a pale-yellow solid.

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrazole-H), 7.89–7.32 (m, 5H, phenyl-H), 6.98 (d, J = 8.8 Hz, 2H, aniline-H), 3.12 (s, 6H, N(CH₃)₂), 2.58 (s, 3H, CH₃).
  • ESI-MS : [M+H]⁺ m/z calculated for C₂₃H₂₃N₅O₂: 410.18; found: 410.22.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance reproducibility and safety during exothermic steps (e.g., Grignard reactions). Solvent recycling systems and catalytic oxidation methods (e.g., using VO(acac)₂ in t-BuOOH) reduce environmental impact.

Q & A

Q. What advanced analytical methods characterize polymorphic forms or hydrate/solvate variations?

  • Methodological Answer :
  • Solid-state NMR : Differentiates polymorphs by chemical shift anisotropy.
  • Hot-stage microscopy : Tracks thermal transitions (melting/recrystallization).
  • Dynamic vapor sorption (DVS) : Assesses hygroscopicity and hydrate formation .

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